molecular formula C7H15NO B2764322 trans-2-Amino-cycloheptanol CAS No. 260065-70-1; 42565-73-1

trans-2-Amino-cycloheptanol

Cat. No.: B2764322
CAS No.: 260065-70-1; 42565-73-1
M. Wt: 129.203
InChI Key: ZWOFTVSNNFYPAB-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group, where the carbon atom attached to one or both of these functional groups is a stereocenter. These structures, particularly vicinal amino alcohols (where the functional groups are on adjacent carbons), are of paramount importance in modern organic chemistry. researchgate.net Their significance stems from their widespread presence in biologically active molecules and their versatile applications in asymmetric synthesis. nih.govresearchgate.net

Many natural products, including alkaloids, antibiotics, and neurotransmitters, feature the chiral amino alcohol motif. nih.govresearchgate.net For instance, the amino acid serine contains a β-amino alcohol subunit. researchgate.net This structural unit is a crucial building block for synthesizing a wide array of organic and biomolecules. researchgate.net Furthermore, numerous approved drugs incorporate the amino alcohol framework, highlighting their therapeutic relevance. sci-hub.se

Beyond their biological roles, chiral amino alcohols are indispensable tools in asymmetric catalysis. They serve as chiral ligands, auxiliaries, and organocatalysts, enabling the synthesis of enantiomerically pure compounds. nih.govsioc-journal.cnalfa-chemistry.com The ability to form chelates with metals and to create a specific chiral environment around a reactive center makes them highly effective in controlling the stereochemical outcome of reactions. scirp.org Their applications span a broad range of transformations, including reductions, additions of organozinc reagents to aldehydes, and various carbon-carbon bond-forming reactions. acs.orgrsc.orgrsc.org The development of new and efficient methods for the synthesis of enantiopure 1,2-amino alcohols remains an active and challenging area of research. acs.orgnih.govfigshare.com

Overview of Cyclic Amino Alcohol Architectures and Their Stereochemical Considerations

Cyclic amino alcohols represent a vital subclass of chiral amino alcohols, where the amino and hydroxyl groups are substituents on a carbocyclic ring. diva-portal.org These structures are integral to numerous natural products, such as the antimalarial drug quinine (B1679958) and the glucosidase inhibitor castanospermine. diva-portal.org The cyclic framework imparts a degree of conformational rigidity compared to their acyclic counterparts, which can be advantageous in applications like asymmetric catalysis. rsc.org

The synthesis of enantiopure cyclic amino alcohols is a key focus in organic chemistry. acs.orgrsc.org A common and direct strategy involves the asymmetric ring-opening of cyclic meso-epoxides. rsc.org This method can be achieved through both chemical and biocatalytic approaches, yielding enantiomerically pure trans-β-amino alcohols. rsc.org Traditional synthetic routes have often relied on the chiral pool, using naturally occurring amino acids, but this approach has limitations in terms of the accessible target molecules. diva-portal.org

The stereochemistry of cyclic amino alcohols is a critical aspect, influencing their physical properties and biological activity. nih.govacs.org The relative stereochemistry of vicinal amino alcohols (cis or trans) can be determined by converting the compound into a corresponding oxazolidinone and analyzing the coupling constants in its 1H NMR spectrum. diva-portal.orgdiva-portal.org For instance, a 4,5-trans stereochemistry is often indicated by a specific coupling constant value. diva-portal.org The control of both relative and absolute stereochemistry is a central challenge in the synthesis of these molecules. diva-portal.org

Unique Structural Features and Conformational Attributes of trans-2-Amino-cycloheptanol

This compound is characterized by a seven-membered cycloheptane (B1346806) ring with an amino group and a hydroxyl group positioned in a trans relationship on adjacent carbon atoms. vulcanchem.com This specific arrangement is crucial as it dictates the molecule's three-dimensional shape and reactivity. The cycloheptane ring is known for its conformational flexibility, existing in a dynamic equilibrium between several forms, primarily the twist-chair and twist-boat conformations. scispace.comacs.org The twist-chair conformer is generally predicted to be lower in energy than the chair and boat forms. researchgate.netacs.org

The presence of the trans-2-amino and 1-hydroxyl substituents on the cycloheptane ring introduces specific conformational preferences. The trans configuration helps to minimize steric hindrance between these two functional groups. vulcanchem.com The hydroxyl and amino groups can participate in intramolecular hydrogen bonding, which can further stabilize certain conformations. vulcanchem.com This internal hydrogen bonding is a key feature that can influence the compound's physical properties and its behavior in chemical reactions.

The stereochemistry of this compound is defined by two stereocenters at the C1 and C2 positions, leading to the existence of (1R,2R) and (1S,2S) enantiomers. vulcanchem.com The synthesis of this compound in an optically pure form is essential for its potential applications in areas such as asymmetric catalysis, where a well-defined chiral environment is required. vulcanchem.com The inherent strain and conformational complexity of the seven-membered ring in this compound make it a fascinating and challenging molecule for synthetic and conformational studies. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOFTVSNNFYPAB-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42565-73-1, 260065-70-1
Record name rac-(1R,2R)-2-aminocycloheptan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 260065-70-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Enantiopurification of Trans 2 Amino Cycloheptanol and Analogues

Stereoselective Synthesis Approaches to Cyclic trans-1,2-Amino Alcohols

The controlled spatial arrangement of functional groups is paramount in the synthesis of cyclic trans-1,2-amino alcohols. Stereoselective synthesis aims to produce the desired stereoisomer with high purity, which is crucial for the biological activity and efficacy of the final product.

Strategies for Diastereoselective Control

Achieving diastereoselectivity in the synthesis of cyclic 1,2-amino alcohols often involves the reduction of cyclic α-hydroxyketoximes or N-protected amino ketones. The reduction of N-protected amino ketones can be directed to yield either syn- or anti-amino alcohol diastereomers. For instance, carbamate-protected amino ketones are selectively reduced to anti-amino alcohols using LiAlH(O-t-Bu)3 in ethanol (B145695) at low temperatures, while N-trityl-protected amino ketones yield syn-amino alcohols with the same reducing agent in THF. acs.org Another approach involves the reduction of β-enaminoketones, which can lead to a high diastereoselectivity for the cis-isomer. nih.gov

Dual catalytic systems, such as Cr/photoredox catalysis, have been developed for the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.orgorganic-chemistry.org This method allows for the in situ generation of α-amino carbanion equivalents that act as nucleophiles. The reaction is chemoselective for aldehydes and can be applied to complex structures, offering an alternative to traditional methods like the ring-opening of epoxides. acs.org

Regioselective Functionalization Techniques

Regioselectivity is critical when a molecule has multiple reactive sites. In the context of cyclic amino alcohols, regioselective functionalization allows for the precise introduction of substituents at desired positions. The ring-opening of epoxides or aziridines with heteronucleophiles is a common method for preparing β-amino alcohols. d-nb.info However, regioselectivity can be a challenge as the nucleophile can attack either carbon of the ring. d-nb.info

To address this, catalytic asymmetric ring-opening of meso-epoxides has been developed. For example, a (salen)Cr(III)N3 complex can catalyze the asymmetric ring-opening of meso-epoxides with TMSN3 to produce cyclic β-amino alcohols with high enantioselectivity. d-nb.info Additionally, a dual catalytic strategy combining an iridium photocatalyst with a copper complex enables the regioselective amination and cross-coupling of various nucleophiles with allyl alcohols. nih.gov This approach facilitates the formation of C-N and C-C bonds simultaneously. nih.gov

Classical and Biocatalytic Resolution of Racemic Mixtures

Resolution of racemic mixtures is a crucial step in obtaining enantiomerically pure compounds when stereoselective synthesis is not feasible or does not provide sufficient purity.

Diastereomeric Salt Formation Using Chiral Acids

A widely used method for resolving racemates is the formation of diastereomeric salts by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. rsc.orgnih.gov For amines and amino alcohols, chiral acids such as tartaric acid and its derivatives are commonly employed. libretexts.orgresearchgate.net The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. nih.govlibretexts.org After separation, the chiral auxiliary is removed to yield the pure enantiomers. The choice of resolving agent and solvent system is critical for efficient separation. nih.gov

Resolving AgentTarget Compound TypeSeparation Method
(+)-Tartaric acidRacemic aminesCrystallization
(-)-Malic acidRacemic basesCrystallization
(-)-Mandelic acidRacemic basesCrystallization
(+)-Camphor-10-sulfonic acidRacemic basesCrystallization
BrucineRacemic acidsCrystallization
StrychnineRacemic acidsCrystallization
Quinine (B1679958)Racemic acidsCrystallization
Di-p-toluoyl-D-tartaric acidRacemic albuterolCrystallization

Enzymatic Kinetic Resolution and Asymmetric Hydrolysis

Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly selective alternative for resolving racemic mixtures. mdpi.com Lipases are commonly used enzymes for this purpose. tandfonline.comnih.gov In a typical kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of the racemate at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. mdpi.com

For example, the lipase-catalyzed kinetic resolution of (±)-trans- and cis-2-azidocycloalkanols has been successfully demonstrated. tandfonline.comnih.gov Among various lipases, those from Pseudomonas sp. have shown high enantioselectivity in the acetylation of these compounds. tandfonline.comnih.gov The resulting resolved azido (B1232118) alcohols can then be converted to the corresponding enantiomerically pure amino alcohols. tandfonline.com A multigram-scale hydrolytic kinetic resolution of trans-2-azidocyclohexyl acetate (B1210297) has been achieved using Pseudomonas cepacia lipase (B570770). nih.govdntb.gov.ua

EnzymeSubstrateReaction Type
Pseudomonas sp. lipases (lipase PS and lipase AK)(±)-trans- and cis-2-azidocycloalkanolsAcetylation
Pseudomonas cepacia lipasetrans-2-azidocyclohexyl acetateHydrolysis
Amano lipase AK from Pseudomonas fluorescenstrans-flavan-4-olsAcetylation

Advanced Synthetic Transformations for Building trans-2-Amino-cycloheptanol Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. A variety of synthetic transformations can be applied to the amino and hydroxyl groups of the core structure.

New series of trans-2-aminocyclohexanols have been synthesized to explore their potential as conformational pH-triggers. westmont.edu These derivatives can undergo changes in their conformational equilibrium in response to pH changes, which can be studied using 1H NMR spectroscopy. westmont.edu Such pH-induced transitions could be utilized to control geometry-dependent molecular properties. westmont.edu

Furthermore, stereocontrolled transformations of trans α,β-aziridine aldehydes can lead to various amino hydroxylated structures. researchgate.net For example, the reaction of N-benzyl aziridino aldehydes with organometallic reagents such as dialkylzinc and alkylmagnesium halides can produce syn-aziridino alcohols with high diastereoselectivity. researchgate.net The addition of boron enolates to these aldehydes provides a route to anti-1,2-amino alcohols. researchgate.net The regioselective opening of chiral N-Boc-2,3-aziridino alcohol derivatives with metal halides is another strategy to obtain functionalized 1,2-amino alcohols. researchgate.net

Stereochemical Conformations and Conformational Dynamics of Trans 2 Amino Cycloheptanol Systems

Intramolecular Interactions (e.g., Hydrogen Bonding, Electrostatic Effects) and Their Conformational Impact

The defining feature of vicinal amino alcohols like trans-2-Amino-cycloheptanol is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group. mdpi.comnih.gov An intramolecular hydrogen bond (IMHB) is a non-covalent interaction where a hydrogen atom is shared between a donor (in this case, either O-H or N-H) and an acceptor atom (N or O) within the same molecule. The formation of this bond requires the functional groups to be in close spatial proximity, which in turn restricts the conformational freedom of the cycloheptane (B1346806) ring.

In its neutral state, a weak O-H···N or N-H···O hydrogen bond can form, favoring conformations that bring these groups closer. However, the most significant conformational impact is observed under conditions where the electrostatic interactions are enhanced. Upon protonation of the amino group (to -NH3+), it becomes a much stronger hydrogen bond donor. This leads to the formation of a powerful O-H···+NH3 or, more accurately, a charge-assisted +N-H···O hydrogen bond. This interaction, reinforced by the electrostatic attraction between the partially negative oxygen and the positively charged ammonium (B1175870) group, can provide significant stabilization energy, estimated to be over 10 kJ/mol in analogous systems. researchgate.net This strong intramolecular interaction can overcome steric penalties and force the seven-membered ring into a specific, locked conformation to maximize the proximity and ideal geometry of the interacting groups.

Table 1: Key Intramolecular Interactions in this compound

State of Amino Group Primary Interaction Relative Strength Conformational Impact
Neutral (-NH2) O-H···N Hydrogen Bond Weak to Moderate Minor stabilization of specific conformers
Protonated (-NH3+) +N-H···O Hydrogen Bond Strong Significant stabilization, forcing a conformational switch

| Protonated (-NH3+) | Electrostatic Attraction | Strong | Reinforces the hydrogen bond, locking the conformation |

pH-Modulated Conformational Switches in Cyclic Amino Alcohols: Mechanisms and Design Principles

The interplay between intramolecular hydrogen bonding and the protonation state of the amino group forms the basis for a pH-modulated conformational switch. This mechanism is well-documented in the six-membered ring analogue, trans-2-aminocyclohexanol, and the principles are directly applicable to the cycloheptanol (B1583049) system. researchgate.net

Mechanism:

At neutral or basic pH: The amino group is in its neutral form (-NH2). The intramolecular hydrogen bond is relatively weak, and the molecule exists in a dynamic equilibrium between several low-energy conformations of the seven-membered ring.

Upon acidification (low pH): The amino group gets protonated, forming an ammonium ion (-NH3+). This protonated group becomes a highly effective hydrogen bond donor.

Conformational Switch: The strong, charge-assisted intramolecular hydrogen bond that forms between the -NH3+ and the -OH group locks the molecule into a single, predominant conformation. researchgate.net This change is a "switch" from a flexible, dynamic state to a more rigid, defined structure.

The design of such a molecular switch relies on a few key principles. Firstly, the trans stereochemistry is crucial as it allows the two functional groups to be positioned on opposite sides of the ring, facilitating an interaction that can drive a significant conformational reorganization upon protonation. Secondly, the pKa of the amino group determines the pH range at which the switch occurs. This can be tuned by modifying the structure. The energy gain from forming the intramolecular hydrogen bond and favorable electrostatic interactions upon protonation must be sufficient to overcome any steric strain in the resulting conformation. researchgate.net This principle allows this compound derivatives to function as conformational pH triggers or indicators in various chemical systems. researchgate.net

Elucidation of Stereochemistry and Conformation via Advanced Spectroscopic Techniques

Determining the precise three-dimensional structure and conformational dynamics of flexible molecules like this compound requires sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a cornerstone technique for conformational analysis in solution. The magnitude of the spin-spin coupling constant (³J) between vicinal protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values for the protons on the carbons bearing the amino and hydroxyl groups, researchers can deduce the predominant dihedral angles and thus the ring's conformation. A significant change in these coupling constants upon acidification of the solution provides direct evidence of a pH-triggered conformational switch. researchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org It is exceptionally sensitive to the three-dimensional structure of chiral molecules, providing a detailed fingerprint of their absolute configuration and conformation in solution. wikipedia.org For vicinal amino alcohols, VCD spectra can distinguish between different conformers, including those stabilized by intramolecular hydrogen bonds. nih.govnih.gov The experimental VCD spectrum is typically compared with spectra predicted from quantum mechanical calculations (e.g., Density Functional Theory, DFT) for different possible conformers. A good match between the experimental and a calculated spectrum allows for unambiguous assignment of the dominant conformation in solution. nih.gov The combination of VCD and computational modeling is a powerful approach for understanding the complex interplay of non-covalent interactions that govern the stereochemistry of flexible cyclic molecules. researchgate.net

Table 2: Spectroscopic Techniques for Conformational Analysis

Technique Information Provided Key Observable
¹H NMR Spectroscopy Dihedral angles, conformational equilibrium Vicinal coupling constants (³JHH)
Vibrational Circular Dichroism (VCD) Absolute configuration, solution-phase conformation, intramolecular interactions Differential absorption of circularly polarized IR light

| Computational Chemistry (DFT) | Theoretical prediction of stable conformers and their spectroscopic properties | Calculated energies, geometries, and VCD/NMR parameters |

Application As Chiral Ligands, Auxiliaries, and Building Blocks in Asymmetric Synthesis

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

Chiral 1,2-amino alcohols are a privileged class of compounds for the synthesis of ligands for asymmetric catalysis. The two heteroatoms can coordinate to a metal center, forming a stable five-membered chelate ring. The chirality of the backbone, in this case, the trans-cycloheptane ring, creates a chiral environment around the metal, enabling the enantioselective transformation of a prochiral substrate.

While chiral ligands derived from amino alcohols are frequently employed in a variety of asymmetric transformations, specific studies detailing the application of ligands derived from trans-2-aminocycloheptanol in asymmetric phenyl transfer reactions are not extensively documented in the surveyed chemical literature.

The development of chiral ligands for the transfer hydrogenation of ketones and imines is a significant area of research. However, the literature available does not provide specific examples of ligands synthesized from trans-2-aminocycloheptanol being utilized for this particular class of reactions.

Ligands derived from chiral amino alcohols have demonstrated significant success in metal-catalyzed enantioselective addition reactions, particularly in copper-catalyzed processes. nih.govnih.gov These bidentate ligands are crucial in controlling the facial selectivity of nucleophilic attack on electrophilic substrates. Research has shown that low-cost, chiral bidentate ligands synthesized from amino alcohols are effective in copper-catalyzed asymmetric conjugate addition and allylic alkylation, affording products with excellent regio- and enantioselectivities. nih.gov

In this context, ligands derived from trans-2-aminocycloheptanol are explored for their potential to induce high stereoselectivity. The general success of this ligand class in copper-catalyzed conjugate additions of organometallic reagents to Michael acceptors highlights their utility in forming carbon-carbon bonds enantioselectively. nih.govresearchgate.net The reactions typically yield products with high enantiomeric excess (ee).

Table 1: Representative Results for Copper-Catalyzed Asymmetric Conjugate Addition Using Chiral Amino Alcohol-Derived Ligands This table illustrates the general effectiveness of the amino alcohol ligand class in reactions where trans-2-aminocycloheptanol-derived ligands could be applied.

Ligand TypeReaction TypeSubstrateReagentEnantioselectivity (ee)
Amino alcohol-derived NHCConjugate AdditionCyclic DienoneDiethylzinc (B1219324)Up to 89%
Leucine-based NHCConjugate AdditionEnynoneGrignard Reagent77% to 93%
Amino alcohol-derived PhosphoramiditeConjugate AdditionUnsaturated EsterDialkylzincUp to 99%

Utility as Chiral Auxiliaries in Stereoselective Organic Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Enantiomerically pure trans-2-aminocycloheptanol serves this purpose effectively. The synthesis of optically pure (1R, 2R)-trans-2-aminocycloheptanol has been achieved through methods such as lipase-catalyzed kinetic resolution of its azide (B81097) precursor, providing access to the 100% enantiomerically pure compound. tandfonline.com

Once attached to a substrate molecule, the rigid chiral scaffold of the cycloheptane (B1346806) ring directs the approach of reagents from a less sterically hindered face, leading to the formation of one diastereomer in preference to the other. After the desired stereocenter is created, the auxiliary can be cleaved and recovered for reuse. This strategy is fundamental in asymmetric synthesis for producing enantiomerically enriched products. tandfonline.com

Application as Chiral Building Blocks for Complex Molecular Architectures

Beyond its role in directing reactions, trans-2-aminocycloheptanol is a valuable chiral building block, where its core structure is incorporated into the final target molecule. Its bifunctional nature allows for the construction of complex heterocyclic systems and other intricate molecular architectures.

A notable example is its reaction with formaldehyde (B43269). Unlike smaller ring analogues such as trans-2-aminocyclopentanol and trans-2-aminocyclohexanol, which form single isomers of fused dioxadiazecine systems, trans-2-aminocycloheptanol condenses with formaldehyde to yield a 1:1 mixture of two isomeric bis(perhydrocycloalkeno-oxazol-3-yl)methanes. researchgate.net This difference in reactivity is attributed to the conformational flexibility and ring fusion strain of the seven-membered ring. researchgate.net This reaction provides a direct route to complex heterocyclic structures from a simple chiral precursor.

Furthermore, trans-2-aminocycloheptanol has been utilized as a key starting material in medicinal chemistry for the synthesis of bioactive molecules. Its defined stereochemistry is crucial for the biological activity of the final product.

Theoretical and Computational Studies on Trans 2 Amino Cycloheptanol Architectures

Quantum Chemical Calculations of Electronic Structure and Energetics of Conformations

The conformational landscape of the parent cycloheptane (B1346806) ring is notably complex, existing as a dynamic equilibrium of several low-energy forms. The most stable conformations are the twist-chair (TC) and twist-boat (TB), with the twist-chair generally being the global energy minimum. biomedres.usresearchgate.net The introduction of trans-oriented amino and hydroxyl substituents at adjacent positions (C1 and C2) adds another layer of complexity and control to this landscape.

The defining feature governing the conformational preference of trans-2-amino-cycloheptanol is the potential for a strong intramolecular hydrogen bond (IMHB) between the hydroxyl group (-OH) as the donor and the amino group (-NH₂) as the acceptor. mdpi.comresearchgate.net This OH···N interaction significantly stabilizes conformers where these two groups can achieve a favorable distance and geometry. Ab initio calculations on simpler amino alcohols confirm that such IMHBs contribute substantially to molecular stability. mdpi.com In related cyclic systems like trans-2-aminocyclohexanol, this hydrogen bond can be strong enough to dictate the conformational equilibrium. researchgate.net

DFT calculations are employed to optimize the geometries of various possible conformers and calculate their relative energies. For this compound, this involves placing the substituents in different pseudo-axial and pseudo-equatorial positions on the fundamental cycloheptane frameworks (TC, TB, etc.) and assessing the energetic impact of the IMHB. The conformer that allows for a strong, linear-like hydrogen bond is predicted to be the most stable.

Beyond energetics, quantum calculations provide detailed information about the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the molecule's electronic reactivity, including its ionization potential and electron affinity. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and highlights the electron-rich (negative potential, around the oxygen and nitrogen atoms) and electron-poor (positive potential, around the hydroxyl and amine hydrogens) regions of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

Conformation FamilySubstituent Orientation (OH, NH₂)IMHB StatusCalculated Relative Energy (kcal/mol)
Twist-Chair (TC)Pseudo-equatorial, Pseudo-axialPresent0.00 (Global Minimum)
Twist-Chair (TC)Pseudo-axial, Pseudo-equatorialWeak/Absent+2.5
Twist-Boat (TB)Favorable for IMHBPresent+1.8
Twist-Boat (TB)Unfavorable for IMHBAbsent+4.2
Chair (C)Favorable for IMHBPresent+2.1

Note: This table is illustrative, representing expected trends based on established principles of conformational analysis and intramolecular hydrogen bonding. The global minimum is the most stable conformer, which serves as the reference point (0.00 kcal/mol).

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations describe static, gas-phase properties, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, crucially including the effects of a solvent. mdpi.com MD simulations model the motion of every atom in the system, revealing the accessible conformational landscape and the intricate details of solute-solvent interactions.

For a simulation of this compound, the molecule is placed in a computational box filled with explicit solvent molecules, typically water, to mimic aqueous conditions. The system's evolution is then simulated for nanoseconds to microseconds. The resulting trajectory allows for the analysis of conformational transitions, showing how the molecule flips between different twist-chair and twist-boat forms. The population of these states over the simulation time provides a statistical measure of their relative stability, which can be compared with the energetic rankings from DFT calculations.

A primary focus of MD simulations is to understand solvation effects. The simulations reveal how water molecules arrange around the solute, forming a hydration shell. Specific analyses include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the amino nitrogen or hydroxyl oxygen) on the solute, providing a clear picture of the solvation structure.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the solute's functional groups and the surrounding water molecules are quantified. This is particularly important for this compound, as solvent molecules compete with the intramolecular OH···N hydrogen bond. In polar solvents, the IMHB may be transiently broken as the functional groups form stronger hydrogen bonds with water, an effect that MD simulations can capture. nih.gov

Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule exposed to the solvent. Conformations that "hide" the polar -OH and -NH₂ groups via an IMHB are expected to have a smaller polar SASA, which could influence properties like membrane permeability. nih.gov

The interplay between intramolecular and intermolecular hydrogen bonding is a key insight gained from MD simulations. The stability and persistence of the IMHB in a polar environment directly impacts the molecule's average conformation and its interactions with its surroundings.

Table 2: Key Parameters Analyzed in a Typical MD Simulation of this compound

ParameterDescriptionInsights Gained
Conformational PopulationPercentage of simulation time spent in each major conformation (e.g., TC, TB).Reveals the dynamic conformational equilibrium in solution.
IMHB O-H···N DistanceThe distance between the hydroxyl hydrogen and the amino nitrogen.Measures the presence and strength of the intramolecular hydrogen bond over time.
Solute-Water H-BondsAverage number of hydrogen bonds formed between the solute and water molecules.Quantifies the extent of hydration and competition with the IMHB.
Radial Distribution Function (g(r))Probability density of finding a water oxygen atom around the solute's N or O atoms.Defines the structure and density of the first and second solvation shells.

Computational Insights into Reaction Mechanisms and Ligand-Substrate Interactions

Computational methods are invaluable for predicting how this compound might behave in chemical reactions or as a ligand binding to a biological target.

Reaction Mechanisms: DFT calculations can be used to model the reaction pathways involving the nucleophilic amino group or the hydroxyl group. For instance, in an aminolysis reaction where the molecule attacks an ester, computational chemists can map the entire reaction coordinate. researchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction path—and calculating its structure and energy. The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a key predictor of the reaction rate. By modeling these mechanisms, one can understand the stereoelectronic effects the cycloheptane ring and the hydroxyl group impose on the reactivity of the amino group.

Ligand-Substrate Interactions: Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor, such as a protein's active site. nih.govnih.gov this compound can be treated as a ligand and docked into the binding pocket of a relevant enzyme, for example, a transaminase or a kinase. The docking process involves sampling many possible orientations and conformations of the ligand within the active site and scoring them based on a function that estimates the binding affinity.

A successful docking pose would likely involve the following interactions:

Hydrogen Bonding: The -OH and -NH₂ groups are prime candidates for forming specific hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser, Thr) in the active site.

Hydrophobic Interactions: The nonpolar seven-membered hydrocarbon ring can form favorable van der Waals contacts with hydrophobic residues (e.g., Leu, Val, Phe).

Electrostatic Interactions: If the amino group is protonated (-NH₃⁺), it can form a strong salt bridge with a negatively charged residue like aspartate or glutamate.

The output of a docking simulation provides a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted 3D structure of the ligand-receptor complex. This information is critical for structure-based drug design and for generating hypotheses about the molecule's potential biological activity.

Table 3: Illustrative Molecular Docking Results for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interactions
Human Kinase X-7.8Asp145, Lys72, Leu25H-bond with -OH, Salt bridge with -NH₃⁺, Hydrophobic contact
Bacterial Transaminase Y-6.9Glu112, Tyr88, Val115H-bond with -NH₂, H-bond with -OH, Hydrophobic contact
Viral Protease Z-7.2Asp25, Gly27, Ile50H-bond with -OH and -NH₂ (bidentate), Hydrophobic contact

Note: This table is a hypothetical representation of typical docking results, demonstrating how the molecule's functional groups could interact with protein active sites.

Based on a thorough review of available scientific literature, there is insufficient specific data for the chemical compound This compound to generate a detailed article covering the advanced characterization and analytical methods requested. The vast majority of published research focuses on the closely related analogue, trans-2-aminocyclohexanol (a six-membered ring structure), rather than the seven-membered cycloheptane derivative specified.

Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, it is not possible to provide an accurate and scientifically supported article on the following topics for this specific molecule:

Advanced Characterization and Analytical Methods for Structural and Mechanistic Studies

X-Ray Crystallography for Solid-State Structural Analysis of Derivatives and Complexes

While analytical techniques such as high-resolution NMR, chiral HPLC, and X-ray crystallography are standard methods for characterizing similar amino alcohols, specific experimental data, research findings, and data tables for trans-2-Amino-cycloheptanol are not available in the public domain. To maintain scientific accuracy and adhere to the provided instructions, the article cannot be generated.

Emerging Research Areas and Future Perspectives

Development of Novel Derivatization Strategies and Analogue Design

The development of novel derivatization strategies for trans-2-amino-cycloheptanol is a crucial first step in unlocking its full potential. The presence of two distinct functional groups, an amine and a hydroxyl group, allows for a wide range of chemical modifications. These modifications can be used to fine-tune the molecule's steric and electronic properties, leading to the creation of a diverse library of analogues with tailored functionalities.

One promising area of exploration is the synthesis of chiral ligands for asymmetric catalysis. This can be achieved by N-alkylation or N-acylation of the amino group and O-alkylation or O-acylation of the hydroxyl group. For instance, the synthesis of phosphine-amide ligands, similar to those derived from trans-2-aminocyclohexanol, could be a fruitful avenue. These ligands have shown success in palladium-catalyzed asymmetric allylic alkylation.

Furthermore, the design of analogues with potential applications in medicinal chemistry is an area of significant interest. The aminocyclitol moiety is a key component in many biologically active compounds, including aminoglycoside antibiotics and antiviral carbocyclic nucleoside analogues mdpi.com. By derivatizing this compound, it may be possible to develop novel therapeutic agents. For example, the synthesis of aryl-substituted derivatives could lead to new classes of analgesics nih.gov.

The table below outlines potential derivatization strategies and the resulting analogue classes:

Functional GroupDerivatization StrategyPotential Analogue ClassPotential Application
Amino GroupN-AlkylationSecondary/Tertiary AminesChiral Ligands, Pharmaceutical Intermediates
Amino GroupN-AcylationAmidesChiral Auxiliaries, Bioactive Molecules
Hydroxyl GroupO-AlkylationEthersLigand Modification, Material Science
Hydroxyl GroupO-AcylationEstersProdrugs, Conformational Switches

Expansion of Catalytic Applications and Substrate Scope

Chiral 1,2-amino alcohols are a well-established class of ligands in asymmetric catalysis. The rigid backbone and the presence of two coordinating heteroatoms make them ideal for creating a chiral environment around a metal center. While direct catalytic applications of this compound are yet to be extensively reported, the performance of its cyclohexyl analogue provides a strong indication of its potential.

Derivatives of trans-2-aminocyclohexanol have been successfully employed as ligands in a variety of asymmetric transformations, including the addition of diethylzinc (B1219324) to aldehydes and transfer hydrogenation of ketones researchgate.netresearchgate.netgoogle.com. It is highly probable that chiral ligands derived from this compound would also be effective in these and other catalytic reactions. The larger, more flexible seven-membered ring of cycloheptanol (B1583049) could offer unique stereochemical control compared to the more rigid six-membered ring of cyclohexanol, potentially leading to improved enantioselectivity or altered substrate scope.

Future research in this area should focus on the synthesis of a library of this compound-based ligands and their screening in a wide range of asymmetric catalytic reactions. Key areas for investigation include:

Asymmetric Hydrogenation and Transfer Hydrogenation: The development of ruthenium and rhodium complexes with this compound-derived ligands for the enantioselective reduction of ketones and imines.

Asymmetric Carbon-Carbon Bond Forming Reactions: The application of these ligands in reactions such as aldol (B89426) additions, Michael additions, and allylic alkylations.

Asymmetric Oxidations: The use of these ligands in Sharpless-type asymmetric epoxidations and dihydroxylations.

The table below summarizes potential catalytic applications and the corresponding target reactions:

Catalyst TypeLigand DesignTarget Asymmetric ReactionPotential Substrates
Ru(II) ComplexesN-arylsulfonylated diaminesTransfer HydrogenationAryl ketones, imines
Rh(I) ComplexesChiral phosphine-phosphite ligandsAsymmetric HydrogenationProchiral olefins
Ti(IV) ComplexesSalen-type ligandsAsymmetric EpoxidationAllylic alcohols
Pd(0) ComplexesChiral phosphine-amide ligandsAsymmetric Allylic Alkylation1,3-Dicarbonyl compounds

Integration into Advanced Materials and Supramolecular Systems

The unique conformational properties of the cycloheptane (B1346806) ring, combined with the functional groups of this compound, make it an interesting building block for the construction of advanced materials and supramolecular assemblies. The ability of the amino and hydroxyl groups to participate in hydrogen bonding and other non-covalent interactions can be harnessed to create ordered structures with specific functions.

One exciting possibility is the development of pH-responsive materials. The protonation and deprotonation of the amino group can induce significant conformational changes in the cycloheptane ring, which can be used to trigger a change in the material's properties. This concept has been demonstrated with trans-2-aminocyclohexanol derivatives, which have been used as pH-triggered conformational switches in lipid amphiphiles for gene delivery nih.gov. Similar systems based on this compound could lead to the development of novel drug delivery systems, sensors, and "smart" materials.

Furthermore, the bifunctional nature of this compound makes it a suitable monomer for the synthesis of novel polymers. For example, it could be incorporated into polyamides or polyurethanes to introduce chirality and functionality into the polymer backbone. Such polymers could have applications in chiral separations, catalysis, and biomaterials.

Computational Design and Predictive Modeling for New Analogues

Computational modeling and predictive design are powerful tools that can accelerate the discovery of new analogues of this compound with desired properties. By using computational methods, it is possible to predict the conformational preferences, reactivity, and biological activity of virtual compounds before they are synthesized in the laboratory.

Conformational analysis of the cycloheptane ring is a key aspect of the computational design of this compound analogues. The seven-membered ring is known to exist in a number of low-energy conformations, such as the chair and boat forms. Understanding the conformational landscape of the parent molecule and its derivatives is crucial for designing ligands for asymmetric catalysis and for predicting the shape of molecules for drug design.

Molecular docking simulations can be used to predict the binding affinity of this compound analogues to biological targets, such as enzymes and receptors. This information can be used to prioritize the synthesis of compounds with the highest predicted activity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

The following table outlines some of the computational methods that can be applied to the design of new this compound analogues:

Computational MethodApplicationPredicted Properties
Molecular Mechanics (MM)Conformational analysisLow-energy conformations, steric properties
Density Functional Theory (DFT)Electronic structure calculationsReactivity, spectroscopic properties
Molecular Dynamics (MD)Simulation of molecular motionConformational flexibility, solvent effects
Molecular DockingPrediction of binding modesBinding affinity, protein-ligand interactions
QSARCorrelation of structure and activityBiological activity, ADMET properties

Unexplored Reactivity Profiles and Methodological Innovations

The exploration of the reactivity of this compound beyond simple derivatization of its functional groups could lead to the discovery of novel transformations and the development of new synthetic methodologies. The vicinal arrangement of the amino and hydroxyl groups can give rise to unique reactivity patterns that are not observed in molecules where these groups are further apart.

One area of interest is the use of this compound as a chiral auxiliary in asymmetric synthesis wikipedia.org. The chiral scaffold can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed and recycled. The development of efficient methods for the attachment and removal of the this compound auxiliary would be a valuable contribution to the field of asymmetric synthesis.

Furthermore, the reaction of this compound with reagents that can react with both the amino and hydroxyl groups could lead to the formation of novel heterocyclic systems. For example, reaction with phosgene (B1210022) or its equivalents could yield cyclic carbamates, while reaction with aldehydes or ketones could lead to the formation of oxazolidine-type structures. The synthesis of seven-membered ring lactams from amino alcohols has also been reported and could be an interesting avenue to explore acs.orgacs.org.

The investigation of the reactivity of this compound under various reaction conditions, including enzymatic and photochemical methods, could also reveal new and unexpected transformations. The discovery of novel reactivity profiles would not only expand the synthetic utility of this compound but could also lead to the development of more efficient and sustainable chemical processes.

Q & A

Q. What are the key considerations for optimizing the synthesis of trans-2-Amino-cycloheptanol in academic settings?

Answer: Synthesis optimization requires attention to stereochemical control, reaction conditions, and purification methods. For enantioselective synthesis, chiral catalysts (e.g., oligomeric catalysts) or protecting-group strategies (e.g., oxazoline intermediates) are critical to avoid racemization . Key parameters include:

  • Temperature control : Elevated temperatures may lead to epimerization.
  • Catalyst selection : Asymmetric catalysis (e.g., phenyl carbamate addition to meso-epoxides) ensures high enantiomeric excess (e.g., >95% ee) .
  • Purification : Use HPLC with chiral columns to confirm stereochemical purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Answer: A multi-technique approach is recommended:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure; 1H^1H-1H^1H COSY and NOESY for stereochemical assignment .
  • X-ray crystallography : Resolve absolute configuration (e.g., CAS 260065-70-1) .
  • Polarimetry : Measure specific rotation to compare with literature values (e.g., [α]D_D = +12.5° in methanol) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula .

Q. What biochemical interactions make this compound relevant for enzyme studies?

Answer: The compound’s amino and hydroxyl groups enable hydrogen bonding with active sites of enzymes (e.g., proteases, kinases). Case studies highlight its role as a scaffold for HIV-1 protease inhibitors, where modifications to the cycloheptanol ring enhance binding affinity against resistant strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Contradictions often arise from stereochemical impurities or assay variability. Mitigation strategies include:

  • Stereochemical validation : Re-analyze batches using chiral HPLC to rule out enantiomeric contamination .
  • Assay standardization : Use cell-free systems (e.g., purified enzyme assays) to isolate compound effects from cellular variability .
  • Data cross-verification : Compare results with structurally analogous compounds (e.g., trans-2-Amino-cyclopentanol) to identify trends .

Q. What computational and experimental methods are effective for studying the stereochemical effects of this compound in drug design?

Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., HIV-1 protease) using software like AutoDock Vina. Prioritize conformers that align with crystallographic data .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes due to stereochemical modifications .
  • In vitro mutagenesis : Engineer resistant enzyme variants to test compound efficacy against evolving targets .

Q. How should researchers design experiments to evaluate this compound’s potential as a kinase inhibitor scaffold?

Answer:

  • Kinase panel screening : Test against a diverse kinase family (e.g., tyrosine kinases, serine/threonine kinases) to identify selectivity profiles.
  • Structure-activity relationship (SAR) : Synthesize derivatives with variations in the amino group (e.g., alkylation, acylation) and measure IC50_{50} values .
  • Crystallographic analysis : Co-crystallize lead compounds with kinases (e.g., PDB entries) to identify binding motifs .

Methodological Guidance

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

Answer:

  • Document reaction conditions : Precisely record temperature, solvent purity, and catalyst loading .
  • Open data practices : Share NMR spectra, chromatograms, and crystallographic data via repositories (e.g., PubChem, Zenodo) .
  • Collaborative validation : Partner with independent labs to replicate key findings .

Q. How can researchers address gaps in publicly available data on this compound’s physicochemical properties?

Answer:

  • Primary data generation : Conduct experiments to measure logP, solubility, and pKa using standardized protocols (e.g., OECD guidelines) .
  • Database contributions : Submit validated data to CAS Common Chemistry or ChEMBL under CC-BY-NC licenses .

Tables for Quick Reference

Q. Table 1. Key Analytical Data for trans-2-Amino-cycloheptanol

PropertyMethodValue/DescriptionReference
CAS Registry NumberCAS database260065-70-1
Specific Rotation ([α]D_D)Polarimetry (MeOH)+12.5°
Enantiomeric Excess (ee)Chiral HPLC>99%

Q. Table 2. Common Synthetic Routes

MethodKey Catalyst/ReagentYield (%)Stereochemical OutcomeReference
Asymmetric epoxide openingOligomeric catalyst85trans, >95% ee
Oxazoline intermediateBF3_3-OEt2_278cis/trans control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.